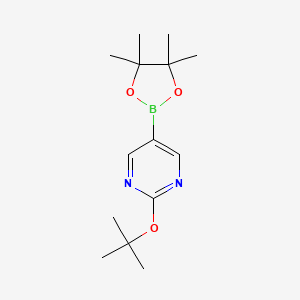
9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
Übersicht
Beschreibung
9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a chemical compound with the molecular formula C11H12O5 . It is a derivative of 3,4-dihydro-2H-1,5-benzodioxepine .
Molecular Structure Analysis
The InChI code for 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is 1S/C11H12O5/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-7H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Applications
New Lichen Depsidones : Compounds closely related to 9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, such as α-acetylconstictic acid and substictic acid, have been identified in lichens. These compounds contribute to the understanding of natural product chemistry and lichenology, with potential applications in ecological studies and bioactive compound discovery (Elix et al., 1987).
β-Orcinol Depsidones from Lichens : Similar compounds, including peristictic acid and lusitanic acid, have been isolated from lichens, showcasing the diversity of natural products. These findings could have implications for natural product synthesis, pharmaceutical research, and the study of lichen metabolites (Elix & Wardlaw, 2000).
Photorelease of Amino Acids : Research on derivatives of benzodioxepine structures demonstrates their utility as photocleavable protecting groups for amino acids, highlighting applications in peptide synthesis and photopharmacology (Piloto et al., 2011).
Electrochemical Studies : The electroreduction of compounds similar to the target molecule has been studied, providing insights into the electrochemical properties and potential applications in organic synthesis and material science (Carvalho et al., 2004).
Anticholinesterase Agents : Derivatives of benzodioxepine structures have been evaluated for their anticholinesterase activity, suggesting potential therapeutic applications for diseases like Alzheimer's (Luo et al., 2005).
Ionophore Studies : The synthesis and application of compounds with ether and aromatic rings, including structures related to benzodioxepines, as carriers for alkali metal ions in liquid membranes, indicate their utility in membrane transport and sensor technologies (Yamaguchi et al., 1988).
Eigenschaften
IUPAC Name |
6-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-8-5-7(11(12)13)6-9-10(8)16-4-2-3-15-9/h5-6H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZLFNRQAZQDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452549.png)





![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/structure/B1452558.png)





